Ethyl 4-amino-5-methylthiophene-2-carboxylate

Description

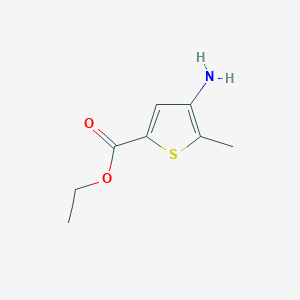

Ethyl 4-amino-5-methylthiophene-2-carboxylate is a substituted thiophene derivative characterized by an amino group at position 4, a methyl group at position 5, and an ethoxycarbonyl group at position 2. This compound serves as a critical intermediate in synthesizing agrochemicals, dyes, and pharmacologically active molecules due to its versatile reactivity . Its synthesis typically follows the Gewald method, a multicomponent reaction involving ketones, activated nitriles, elemental sulfur, and a base catalyst like diethylamine . Despite its utility, commercial availability has been discontinued (as of 2025), suggesting challenges in synthesis or shifting industrial priorities .

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

ethyl 4-amino-5-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)7-4-6(9)5(2)12-7/h4H,3,9H2,1-2H3 |

InChI Key |

HIRXFKRBIFWFSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Paal-Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.

Industrial Production Methods: Industrial production often utilizes the Gewald reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 4-amino-5-methylthiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides and sulfones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles such as amines and alcohols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-amino-5-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its biological activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-methylthiophene-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent types and positions, influencing their chemical and biological properties. Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The amino group (-NH₂) in the target compound enhances nucleophilic reactivity, making it suitable for coupling reactions. In contrast, cyano (-CN) or bromo (-Br) substituents (e.g., ) increase electrophilicity, enabling diverse derivatization.

- Lipophilicity : Methyl and acetyl groups improve lipophilicity, aiding membrane permeability in pharmaceuticals. The 4-chlorophenyl group in enhances biological activity but may reduce solubility.

- Synthesis Flexibility : The Gewald method is adaptable to substituent variations, while the Sandmeyer reaction (used in ) introduces halogens for specialized intermediates.

Physicochemical Properties

Comparative data from synthesis studies highlight substituent-driven differences:

Insights :

- Cyano and bromo substituents reduce solubility due to increased molecular polarity and hydrogen-bonding limitations.

- Methyl groups enhance solubility in organic solvents, favoring pharmaceutical formulation.

Reactivity and Stability

- Amino Group Reactivity: The 4-amino group in the target compound facilitates condensation reactions (e.g., with carbonyl chlorides) to form amides, as seen in .

- Stability Challenges : Derivatives with electron-withdrawing groups (e.g., ) may exhibit lower thermal stability. The discontinued status of the target compound could relate to sensitivity to hydrolysis or oxidation.

- Biological Stability : Methyl groups improve metabolic stability compared to acetylated analogues (e.g., ), which may undergo enzymatic deacetylation.

Biological Activity

Ethyl 4-amino-5-methylthiophene-2-carboxylate (EMT) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

EMT is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁N₁O₂S

- Molecular Weight : 185.25 g/mol

The compound features a thiophene ring, an amino group at the 4-position, and a carboxylate ester, which are critical for its biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that EMT exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for EMT and related compounds:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.16 | |

| This compound | MDA-MB-231 (Breast) | 0.24 | |

| Related Thienopyrimidine Derivative | HT1080 (Fibrosarcoma) | 3.0 |

The results indicate that EMT has a strong inhibitory effect on the proliferation of breast cancer cell lines, particularly MCF-7 and MDA-MB-231, which are commonly used models for studying breast cancer.

The mechanism through which EMT exerts its antiproliferative effects appears to involve several pathways:

- Cell Cycle Arrest : EMT has been shown to induce cell cycle arrest in the G1 phase for estrogen receptor-positive MCF-7 cells and in the G2 phase for MDA-MB-231 cells, indicating a targeted approach to halting cancer cell proliferation .

- Inhibition of Oncogenic Pathways : Compounds structurally similar to EMT have been reported to inhibit key oncogenic pathways, including those involving Aurora kinases and the Epidermal Growth Factor Receptor (EGFR), which are critical in various cancers .

- Cytotoxicity : The cytotoxic effects were found to be dose-dependent, with higher concentrations leading to increased cell death .

Case Studies

Several case studies have highlighted the effectiveness of EMT and its derivatives in preclinical settings:

- Study on MCF-7 Cell Line : A study revealed that EMT derivatives showed significant antiproliferative activity against the MCF-7 cell line with IC₅₀ values as low as 0.16 µM, suggesting potent activity against hormone-sensitive breast cancers .

- In Vivo Studies : In vivo studies using animal models have shown that EMT can reduce tumor size significantly when administered at therapeutic doses, supporting its potential as an anticancer agent .

Safety and Toxicity Profile

While the antiproliferative effects are promising, it is crucial to evaluate the safety profile of EMT:

- Cytotoxicity Testing : Initial cytotoxicity tests indicated that EMT is relatively safe at lower concentrations, with minimal adverse effects on normal human mammary epithelial cells (MCF-10A) compared to cancerous cells .

- Phototoxicity Assessment : The phototoxicity factor was calculated, showing that EMT does not exhibit significant phototoxic effects under experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.